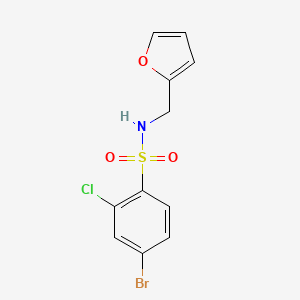

4-bromo-2-chloro-N-(furan-2-ylmethyl)benzenesulfonamide

Description

4-Bromo-2-chloro-N-(furan-2-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a bromine atom at the 4-position and a chlorine atom at the 2-position of the benzene ring. The sulfonamide nitrogen is substituted with a furan-2-ylmethyl group.

Properties

Molecular Formula |

C11H9BrClNO3S |

|---|---|

Molecular Weight |

350.62 g/mol |

IUPAC Name |

4-bromo-2-chloro-N-(furan-2-ylmethyl)benzenesulfonamide |

InChI |

InChI=1S/C11H9BrClNO3S/c12-8-3-4-11(10(13)6-8)18(15,16)14-7-9-2-1-5-17-9/h1-6,14H,7H2 |

InChI Key |

LSJTZHWUUGSMDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-chloro-N-(furan-2-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and recrystallization is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-chloro-N-(furan-2-ylmethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furanones, while reduction can lead to the formation of dihydrofuran derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura reaction to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation and reduction reactions can produce furanones and dihydrofuran derivatives, respectively.

Scientific Research Applications

4-bromo-2-chloro-N-(furan-2-ylmethyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-N-(furan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, including the reduction of intraocular pressure in glaucoma and the inhibition of tumor growth in cancer.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of benzenesulfonamide derivatives are highly dependent on substituents on the benzene ring and the N-linked group. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

Electron-Withdrawing Groups (EWGs):

- The target compound’s 4-Br and 2-Cl substituents are EWGs, which may enhance sulfonamide acidity, improving metal chelation (critical for enzyme inhibition) . However, analogs with nitro groups (e.g., Compound IIIi) show superior HIV integrase inhibition due to stronger EWG effects .

- Thiadiazole-containing derivatives () demonstrate enhanced anticancer activity compared to oxadiazole analogs, likely due to increased lipophilicity and bioavailability .

N-Substituent Variations: The furan-2-ylmethyl group in the target compound introduces aromaticity and moderate hydrophobicity. In contrast, bulky substituents like styrylquinolin-7-yl (Compound IIIi) or phenylethyl-diamino groups () may improve target binding but reduce solubility .

Anticancer Activity:

- Compound 9 () and thiadiazole derivatives () exhibit notable cytotoxicity against cancer cell lines (e.g., HCT116, MCF-7). The target compound’s halogenated structure may confer similar activity, but direct evidence is lacking.

- Mechanistic Insight: EWGs on the benzene ring facilitate interactions with cellular enzymes or DNA, while N-substituents modulate membrane permeability .

Antiviral Activity:

- Styrylquinoline derivatives with free hydroxyl and nitro groups () show potent HIV integrase inhibition.

Biological Activity

4-Bromo-2-chloro-N-(furan-2-ylmethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a bromo group, a chloro group, and a furan ring attached to a benzenesulfonamide moiety. This unique combination of functional groups contributes to its biological properties. The synthesis of this compound typically involves the reaction of 4-bromo-2-chlorobenzenesulfonyl chloride with furan-2-ylmethanamine:

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Sulfonamides are known to inhibit bacterial growth by blocking folic acid synthesis, which is essential for bacterial proliferation. Studies indicate that this compound can effectively inhibit various bacterial strains, showcasing its potential as an antimicrobial agent.

Anticancer Activity

Research has indicated that compounds similar to this compound may also possess anticancer properties. The sulfonamide group allows these compounds to interact with specific enzymes involved in cancer cell proliferation. For instance, studies on related benzofuran derivatives have shown their efficacy in inhibiting cancer cell lines by targeting pathways such as the AKT signaling pathway .

The mechanism through which this compound exerts its biological effects involves:

- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to inhibit enzyme activity critical for bacterial survival and tumor growth.

- Binding Affinity : The presence of halogen atoms (bromine and chlorine) and the furan ring may enhance binding affinity towards target enzymes, increasing selectivity and efficacy against pathogenic organisms and cancer cells .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-bromo-N-(furan-2-ylmethyl)benzamide | Contains furan ring and bromo substituent | Lacks sulfonamide functionality |

| 4-bromo-N-[4-(sulfamoylmethyl)phenyl]benzenesulfonamide | Contains sulfamoyl group | More complex structure with additional functional groups |

| 4-bromo-N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide | Additional methoxy groups on benzene ring | Potentially enhanced solubility and biological activity |

This comparison highlights the distinct biological activities conferred by the specific combination of functional groups present in this compound.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study demonstrated that the compound exhibited significant antimicrobial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) recorded at 6.72 mg/mL and 6.63 mg/mL respectively .

- Anticancer Research : In vitro studies on benzofuran derivatives indicated that they could inhibit lung adenocarcinoma cells (A549), leading to reduced cell proliferation through the inactivation of critical signaling pathways .

- Pharmacokinetics : Investigations into the pharmacokinetic properties of related compounds revealed moderate to strong binding interactions with human serum albumin (HSA), suggesting favorable absorption characteristics that could enhance therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.